molecular formula C11H11FO2 B8370114 1-(3-Fluorophenyl)-1,4-pentandione

1-(3-Fluorophenyl)-1,4-pentandione

Cat. No. B8370114
M. Wt: 194.20 g/mol
InChI Key: SYZCYOWJGKRYCU-UHFFFAOYSA-N
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Patent
US06291520B1

Procedure details

1-(3-Fluorophenyl)-1,4-pentandione (23 g, 0.12 mmol) was dissolved in water (550 ml) containing 11 g of sodium hydroxide and the solution was stirred at 100° C. for 3 hours. After cooling to 0° C. the resultant brown crystals were collected by filtration and washed with water. The title compound (9 g, 45% yield) was obtained by recrystallization from hexane as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][CH2:10][C:11](=[O:13])[CH3:12])[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].CCCCCC>O>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH2:9][CH2:10][C:11](=[O:13])[CH:12]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C(CCC(C)=O)=O
Name
Quantity
550 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C. the resultant brown crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 42568.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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